molecular formula C36H61NaO11 B024373 Monensin sodium salt CAS No. 22373-78-0

Monensin sodium salt

Cat. No.: B024373
CAS No.: 22373-78-0
M. Wt: 692.9 g/mol
InChI Key: XOIQMTLWECTKJL-FESQBSFOSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Monensin Sodium Salt, also known as Monensin Sodium, is a polyether antibiotic isolated from Streptomyces cinnamonensis . It primarily targets monovalent cations such as lithium (Li+), sodium (Na+), potassium (K+), rubidium (Rb+), silver (Ag+), and thallium (Tl+) . It also targets the PI3K/AKT signaling pathway in neuroblastoma cells .

Mode of Action

Monensin Sodium forms complexes with these monovalent cations and transports them across lipid membranes of cells in an electroneutral (non-depolarizing) exchange . This ionophoric ability explains its antibacterial properties . It also inhibits the activation and downstream signaling of the Epidermal Growth Factor Receptor (EGFR) .

Biochemical Pathways

Monensin Sodium affects several biochemical pathways. It plays an important role as a sodium-hydrogen (Na+/H+) antiporter . It also disrupts the structure of the Golgi apparatus and inhibits vesicular transport in eukaryotic cells . In neuroblastoma cells, it exerts an antiproliferative effect by targeting the PI3K/AKT signaling pathway .

Pharmacokinetics

Monensin Sodium is soluble in methanol at 50 mg/mL, giving a clear colorless solution . It is virtually insoluble in water, but very soluble in organic solvents . It can be diluted into aqueous systems using a stock solution in ethanol or DMSO . The product is very stable under alkaline conditions, in organic solvents, and in aqueous organic solvent mixtures at elevated temperatures .

Result of Action

The transport of cations across lipid membranes disrupts the pH and sodium-potassium balance of cells, leading to its antibacterial properties . It also blocks glycoprotein secretion and inhibits the ability of High-Density Lipoprotein (HDL) to decrease cellular cholesterol esterification . In neuroblastoma cells, it exerts an antiproliferative effect .

Action Environment

Monensin Sodium is very stable under alkaline conditions, in organic solvents, and in aqueous organic solvent mixtures at elevated temperatures . Environmental factors such as pH and temperature can influence the action, efficacy, and stability of Monensin Sodium . It has been found in surface waters at levels of high ecotoxicological risk to aquatic biota .

Safety and Hazards

Monensin Sodium should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Monensin Sodium has been studied for its potential use in treating neuroblastoma, the most common pediatric solid tumor originating from the neural crest . New treatment options are needed to improve treatment outcomes and the survival of patients with neuroblastoma .

Biochemical Analysis

Biochemical Properties

Monensin sodium salt is an ionophore that mediates Na+/H+ exchange . It forms stable complexes with monovalent cations, thus rendering those ions soluble in organic solvents . This property allows this compound to transport these cations across lipid membranes of cells in an electroneutral manner . This ionophoric ability explains the antibacterial properties of not only parental this compound, but also its derivatives .

Cellular Effects

This compound has diverse biological actions. It exhibits antibacterial properties and modulates ion gradients and intracellular pH . It disrupts the structure of the Golgi apparatus and inhibits vesicular transport in eukaryotic cells . This compound also elevates intracellular oxidative stress in prostate cancer cells as evidenced by increased generation of intracellular reactive oxygen species .

Molecular Mechanism

This compound functions as a Na+ ionophore by forming stable complexes with monovalent cations that are able to cross the plasma membrane . It plays an important role as an Na+/H+ antiporter . Recent studies have shown that this compound may transport sodium ion through the membrane in both electrogenic and electroneutral manner .

Temporal Effects in Laboratory Settings

This compound is very stable under alkaline conditions, in organic solvents, and in aqueous organic solvent mixtures at elevated temperatures . A 50 mM solution in absolute ethanol was reported to be stable if stored at -20°C .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, in beef cattle, the most effective responses were observed during the first 79 days of Monensin supplementation, and when Monensin was included between 32 to 44 mg/kg of diet .

Metabolic Pathways

This compound disrupts the natural ion gradients such as Ca2+, Mg2+, K+ and Na+, and affects transmembrane ion transport . This transport between intracellular and extracellular spaces allows this compound to affect the pH and sodium-potassium balance of cells, leading to its antibacterial properties .

Transport and Distribution

This compound forms lipophilic complexes with monovalent cations to induce Na+ influx and H+/K+ efflux . This allows this compound to be transported and distributed within cells and tissues .

Subcellular Localization

This compound disrupts the structure of the Golgi apparatus and inhibits vesicular transport in eukaryotic cells . This suggests that this compound may localize to the Golgi apparatus within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium monensin involves the fermentation of Streptomyces cinnamonensis. The fermentation broth is adjusted to a pH between 8.0 and 10.0, followed by extraction and purification processes . The compound is then crystallized to obtain sodium monensin in its pure form.

Industrial Production Methods: Industrial production of sodium monensin follows similar steps but on a larger scale. The fermentation process is optimized for maximum yield, and advanced purification techniques are employed to ensure the high potency of the final product .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Monensin sodium can be achieved through a multi-step pathway starting from readily available starting materials. The key steps involve the formation of the monensin core structure and subsequent conversion to the sodium salt form.", "Starting Materials": [ "3,5-dimethylsalicylic acid", "2,4-dimethyl-3-penten-2-ol", "methyl iodide", "sodium hydroxide", "sodium methoxide", "sodium bicarbonate", "sodium chloride" ], "Reaction": [ "Step 1: Condensation of 3,5-dimethylsalicylic acid with 2,4-dimethyl-3-penten-2-ol in the presence of a Lewis acid catalyst to form the monensin core structure.", "Step 2: Conversion of the resulting intermediate to the sodium salt form by reaction with sodium methoxide.", "Step 3: Purification of the crude product by treatment with sodium bicarbonate and sodium chloride to remove impurities.", "Step 4: Final purification of the product by recrystallization." ] }

CAS No.

22373-78-0

Molecular Formula

C36H61NaO11

Molecular Weight

692.9 g/mol

IUPAC Name

sodium;4-[(2S)-2-[(5S)-5-ethyl-5-[5-[(6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate

InChI

InChI=1S/C36H62O11.Na/c1-10-34(31-20(3)16-26(43-31)28-19(2)15-21(4)36(41,18-37)46-28)12-11-27(44-34)33(8)13-14-35(47-33)17-25(38)22(5)30(45-35)23(6)29(42-9)24(7)32(39)40;/h19-31,37-38,41H,10-18H2,1-9H3,(H,39,40);/q;+1/p-1/t19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,33-,34-,35?,36-;/m0./s1

InChI Key

XOIQMTLWECTKJL-FESQBSFOSA-M

Isomeric SMILES

CC[C@]1(CCC(O1)[C@@]2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)[O-])OC)C)O)C)C4C(CC(O4)C5C(CC([C@@](O5)(CO)O)C)C)C.[Na+]

SMILES

CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)[O-])OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C.[Na+]

Canonical SMILES

CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)[O-])OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C.[Na+]

Color/Form

Crystals

17090-79-8
22373-78-0

Pictograms

Acute Toxic

Related CAS

17090-79-8 (Parent)

shelf_life

Stable under recommended storage conditions. /Monensin sodium salt/

solubility

In water, 3.0X10-3 mg/L at 25 °C (est)
Slightly soluble in water
Very soluble in organic solvents
Soluble in nonpolar organic solvents

Synonyms

2-[5-Ethyltetrahydro-5-[tetrahydro-3-methyl-5-[tetrahydro-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyl-2H-pyran-2-yl]-2-furyl]-2-furyl]-9-hydroxy-β-methoxy-α,γ,2,8-tetramethyl-1,6-dioxaspiro[4.5]decane-7-butyric Acid Sodium;  A 3823A;  Coban;  Rumensin; 

vapor_pressure

5.2X10-23 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Monensin sodium salt
Reactant of Route 2
Monensin sodium salt
Reactant of Route 3
Monensin sodium salt
Reactant of Route 4
Monensin sodium salt
Reactant of Route 5
Monensin sodium salt
Reactant of Route 6
Monensin sodium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.